REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[OH:16])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])[CH:5]=[C:6]([F:9])[C:7]=1[F:8] |f:1.2|
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1C(CCCC1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under nitrogen Dess-Martin reagent (475 mg, 1.1 mmol, 15 weight-percent in methylene chloride)
|
Type
|
ADDITION
|
Details
|
The same amount of Des-Martin reagent was added
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature over night
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% aqueous sodium thiosulfate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred with heptane/ethyl acetate (7:3 v/v)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |